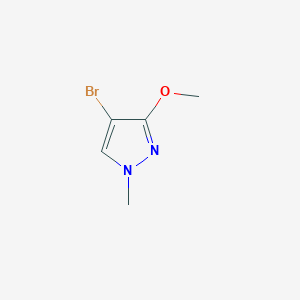

4-溴-3-甲氧基-1-甲基-1H-吡唑

描述

“4-bromo-3-methoxy-1-methyl-1H-pyrazole” is a chemical compound used as a pharmaceutical intermediate . It is part of the pyrazole family, which are heterocyclic aromatic organic compounds composed of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A common method for O-alkylation, such as the transformation of the OH group into a more stable OMe group, involves the reaction of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in an alkaline medium .Molecular Structure Analysis

The molecular formula of “4-bromo-3-methoxy-1-methyl-1H-pyrazole” is C5H7BrN2O . It has a molecular weight of 191.026 . The structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .科学研究应用

Starting Material for Synthesis of 1,4’-Bipyrazoles

4-Bromo-3-methoxy-1-methyl-1H-pyrazole can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important compounds in organic chemistry and have a wide range of applications.

Preparation of Solid Hexacoordinate Complexes

This compound may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in various fields including catalysis and materials science.

Synthesis of Various Pharmaceutical Compounds

4-Bromo-3-methoxy-1-methyl-1H-pyrazole can be used in the synthesis of various pharmaceutical and biologically active compounds . This includes the development of new drugs and therapies.

Synthesis of Biologically Active Chemicals

Pyrazoles, including 4-bromo-3-methoxy-1-methyl-1H-pyrazole, are frequently used as scaffolds in the synthesis of bioactive chemicals . These chemicals have a wide range of applications in medicinal chemistry and drug discovery.

Reactions in Various Media

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in reactions in various media . This includes reactions under different conditions and in different solvents, expanding the range of possible chemical transformations.

Functionalization via Metalation Reactions

Bromo(hetero)arenes, such as 4-bromo-3-methoxy-1-methyl-1H-pyrazole, are valuable starting materials for further functionalization, for instance via metalation reactions . This can lead to the formation of new compounds with potential applications in various fields.

Transition-Metal-Catalyzed Cross Coupling Reactions

This compound can also be used in transition-metal-catalyzed cross coupling reactions . These reactions are fundamental in the synthesis of many complex organic compounds.

Precursor for Condensed Systems Involving a Ring-Oxygen Atom

With an OH- or OR function in ortho-position to the bromo atom, such (hetero)arenes can be considered as potential precursors for condensed systems involving a ring-oxygen atom . This can lead to the synthesis of new heterocyclic compounds.

作用机制

Target of Action

Similar compounds such as 4-bromopyrazole have been reported to inhibit oxidative phosphorylation and atp exchange reactions .

Mode of Action

It’s known that pyrazole derivatives can act as inhibitors of certain enzymes . For instance, 4-bromopyrazole has been shown to inhibit liver alcohol dehydrogenase .

Biochemical Pathways

Related compounds have been shown to affect pathways involving oxidative phosphorylation and atp exchange .

Pharmacokinetics

It’s known that the compound is soluble in methanol , which could potentially influence its bioavailability.

Result of Action

Related compounds have been shown to inhibit certain enzymatic activities, which could potentially lead to changes in cellular metabolism .

Action Environment

It’s known that the compound is stable under normal conditions .

属性

IUPAC Name |

4-bromo-3-methoxy-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-3-4(6)5(7-8)9-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGDRYZMVCJXPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-methoxy-1-methyl-1H-pyrazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2905026.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2905027.png)

![3-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2905029.png)

![2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2905034.png)

![(E)-3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2905040.png)

![2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2905041.png)

![benzo[d][1,3]dioxol-5-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2905045.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2905046.png)